

Application Notes and Protocols for Radiolabeling Peptides with Bismuth-205

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Compound of Interest

Compound Name: Bismuth-205

Cat. No.: B1240522

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Introduction

Bismuth-205 (^{205}Bi), a cyclotron-produced radionuclide with a half-life of 15.31 days, is an emerging isotope of interest in the development of radiopharmaceuticals. Its decay characteristics, which include the emission of gamma rays suitable for SPECT imaging, make it a valuable tool for preclinical research, particularly as a diagnostic surrogate for the therapeutic alpha-emitter Bismuth-213 (^{213}Bi). The shared chemistry between these isotopes allows for the use of ^{205}Bi in biodistribution, pharmacokinetic, and dosimetric studies to predict the in vivo behavior of its therapeutic counterpart.

This document provides detailed protocols for the radiolabeling of peptides with **Bismuth-205**, focusing on peptides conjugated with the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA and its derivatives are widely used for their ability to form stable complexes with trivalent radiometals like Bismuth(III). These protocols are intended to guide researchers in the efficient and reproducible synthesis of ^{205}Bi -labeled peptides for preclinical evaluation.

Production of Bismuth-205

Bismuth-205 is typically produced in a cyclotron by proton bombardment of a natural lead (Pb) target. The nuclear reaction leads to the formation of a mixture of bismuth isotopes, including ^{205}Bi and ^{206}Bi . Following irradiation, the bismuth radioisotopes are separated from the lead

target material and purified using radiochemical methods to yield a no-carrier-added (NCA) solution of $^{205/206}\text{Bi}$, suitable for radiolabeling.[1][2][3]

Radiolabeling Chemistry

The labeling of DOTA-conjugated peptides with **Bismuth-205** involves the formation of a stable coordination complex between the Bi^{3+} ion and the DOTA chelator. This reaction is typically carried out in an acidic buffer solution to facilitate the complexation and prevent the hydrolysis of the bismuth ion. The reaction kinetics are enhanced by heating.

Experimental Protocols

Protocol 1: Radiolabeling of a DOTA-Conjugated Peptide with Bismuth-205

This protocol describes a general method for the radiolabeling of a DOTA-peptide (e.g., DOTA-TATE, a somatostatin analog) with **Bismuth-205**.

Materials and Reagents:

- **Bismuth-205** chloride ($^{205}\text{BiCl}_3$) in dilute HCl (e.g., 0.05 M)
- DOTA-conjugated peptide (e.g., DOTA-TATE) solution (1 mg/mL in water)
- Sodium acetate buffer (1 M, pH 4.5)
- Ascorbic acid solution (1.4% w/v in water, freshly prepared to prevent radiolysis)
- Sterile, pyrogen-free reaction vial (e.g., 1.5 mL microcentrifuge tube)
- Heating block or water bath
- Sep-Pak C18 light cartridge (or equivalent)
- Ethanol (pharmaceutical grade)
- Sterile saline solution (0.9% NaCl)
- Sterile 0.22 μm filter

Procedure:

- Preparation of the Reaction Mixture:
 - In a sterile reaction vial, combine the following reagents in order:
 - 350 μ L of 1 M Sodium Acetate Buffer (pH 4.5).
 - 350 μ L of 1.4% Ascorbic Acid Solution.
 - 25-35 nmol of the DOTA-conjugated peptide (e.g., 40-50 μ g of DOTA-TATE).[\[1\]](#)
 - Add the desired activity of $^{205}\text{BiCl}_3$ solution (e.g., 10-100 MBq). The volume should be kept minimal to maintain the optimal pH.
 - Gently vortex the mixture.
- Incubation:
 - Place the reaction vial in a heating block or water bath preheated to 95°C.
 - Incubate for 15-20 minutes.[\[4\]](#)
- Purification of the Radiolabeled Peptide:
 - Pre-condition a Sep-Pak C18 cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.
 - After the incubation period, allow the reaction mixture to cool to room temperature.
 - Load the reaction mixture onto the pre-conditioned Sep-Pak C18 cartridge. The ^{205}Bi -DOTA-peptide will be retained on the cartridge, while unreacted ^{205}Bi and other hydrophilic impurities will pass through.
 - Wash the cartridge with 10 mL of sterile water to remove any remaining unbound ^{205}Bi .
 - Elute the purified ^{205}Bi -DOTA-peptide from the cartridge with 0.5-1 mL of ethanol into a sterile vial.

- Evaporate the ethanol using a gentle stream of nitrogen or by heating at a low temperature.
- Formulation:
 - Reconstitute the dried, purified ^{205}Bi -DOTA-peptide in a suitable volume of sterile saline for injection.
 - Pass the final product through a 0.22 μm sterile filter into a sterile product vial.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled peptide prior to in vivo studies.[\[3\]](#)[\[5\]](#)

1. Visual Inspection:

- The final product should be a clear, colorless solution, free of any particulate matter.

2. pH Measurement:

- The pH of the final formulation should be measured using a pH meter or pH strips and should be within a physiologically acceptable range (typically 5.0-7.0).[\[2\]](#)

3. Radiochemical Purity (RCP):

- RCP is determined to quantify the percentage of radioactivity associated with the desired radiolabeled peptide.
- Method: Instant Thin-Layer Chromatography (ITLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC).
- ITLC System:
 - Stationary Phase: ITLC-SG strips.
 - Mobile Phase: A suitable solvent system that separates the labeled peptide from free ^{205}Bi . For example, a mixture of methanol and ammonium acetate can be used.[\[6\]](#)

- Procedure: Spot a small amount of the final product on the ITLC strip and develop it in the mobile phase. After development, the strip is cut into sections and the radioactivity of each section is measured in a gamma counter. The ^{205}Bi -DOTA-peptide should have a different Rf value than free ^{205}Bi .
- Radio-HPLC System:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might start at 5% acetonitrile and increase to 95% over 20-30 minutes.[\[7\]](#)
 - Detection: A UV detector (at 214/254 nm) in series with a radioactivity detector.
- Acceptance Criterion: Radiochemical purity should typically be >95%.

4. Radionuclidic Purity:

- Determined by gamma spectroscopy to identify and quantify all gamma-emitting radionuclides present in the sample.
- The gamma spectrum should be consistent with the known emissions of **Bismuth-205**, and the presence of other long-lived radionuclidic impurities should be below acceptable limits.

5. Sterility and Endotoxin Testing:

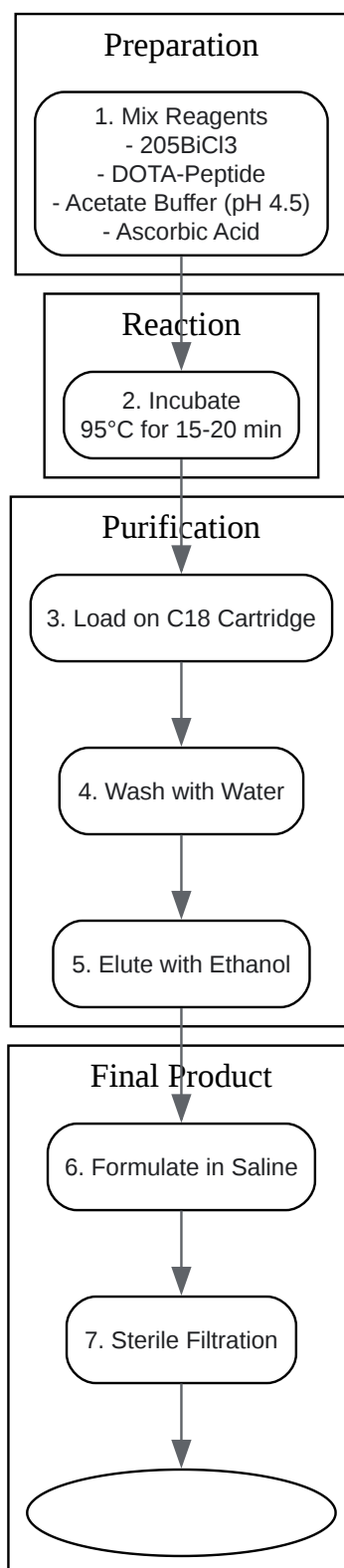
- For preclinical studies requiring sterile administration, sterility and endotoxin testing should be performed according to standard pharmacopeial methods.[\[2\]](#)

Data Presentation

Parameter	Typical Value/Range	Reference
Radiolabeling Conditions		
Peptide Amount	25-50 µg (20-40 nmol)	[1][4]
pH	3.5 - 4.5	[1][4]
Temperature	95°C	[4]
Incubation Time	15 - 20 minutes	[4]
Quality Control		
Radiochemical Purity (RCP)	>95%	[6]
Final Product pH	5.0 - 7.0	[2]

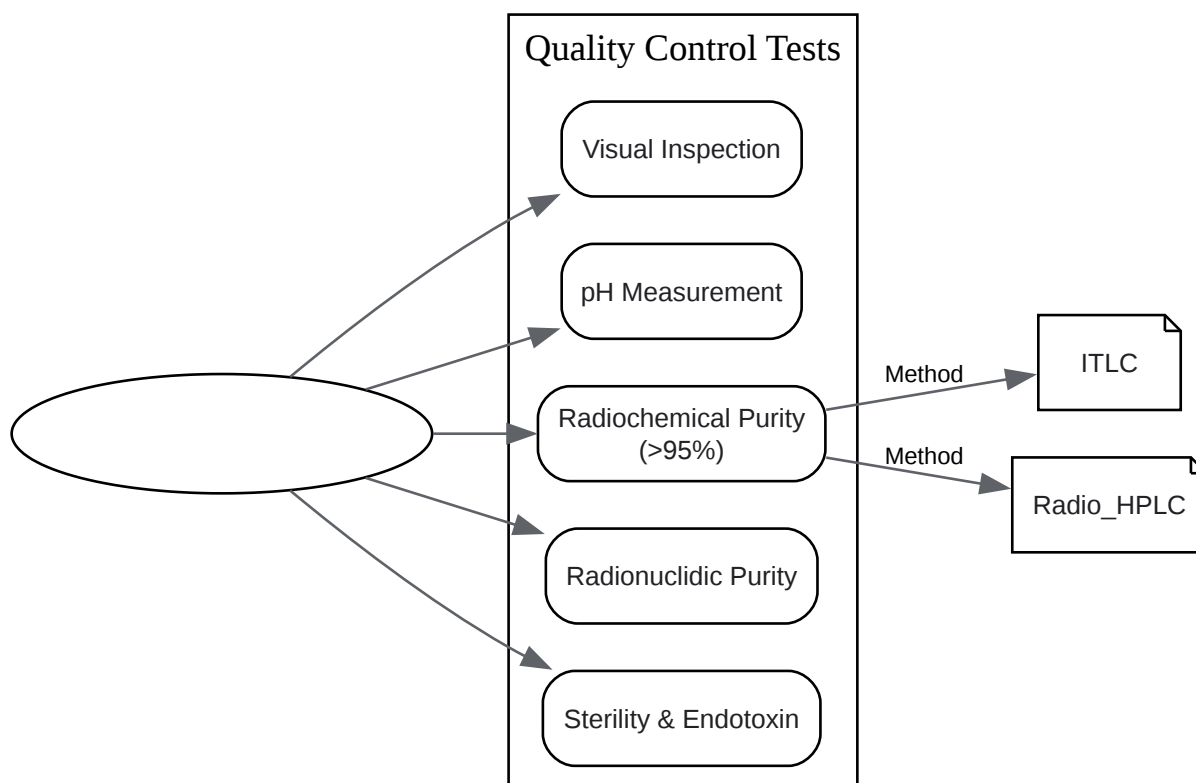
Stability Test	Conditions	Time Points	Acceptance Criterion	Reference
In vitro stability in saline	Room Temperature	1, 2, 4, 24 hours	>95% intact radiopeptide	[6]
In vitro stability in human serum	37°C	1, 2, 4, 24 hours	>90% intact radiopeptide	[6]

Visualizations



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Caption: Experimental workflow for radiolabeling peptides with **Bismuth-205**.



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Caption: Logical workflow for the quality control of ²⁰⁵Bi-labeled peptides.

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